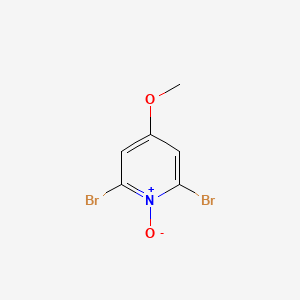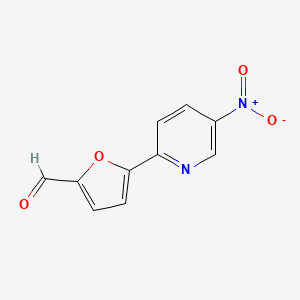
2,6-Dibromo-4-methoxypyridine-1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-methoxypyridine-1-oxide is an organic compound with the molecular formula C6H5Br2NO2 and a molecular weight of 282.92 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and an oxide group at the 1 position. This compound is typically a white to pale-yellow crystalline solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methoxypyridine-1-oxide generally involves the bromination of 4-methoxypyridine followed by oxidation. One common method includes reacting 2,6-dichloro-4-methoxypyridine with bromine in the presence of a catalyst such as iron(III) bromide to yield 2,6-Dibromo-4-methoxypyridine. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base like potassium carbonate (K2CO3) to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-4-methoxypyridine-1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the oxide group can be reduced to form the corresponding pyridine derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether or THF.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-methoxypyridine-1-oxide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-methoxypyridine-1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromo-4-methoxypyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
2,6-Dibromo-4-methylpyridine: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.
2,6-Dibromo-4-(trifluoromethyl)pyridine: The trifluoromethyl group significantly alters its electronic properties and reactivity compared to the methoxy group.
Uniqueness: 2,6-Dibromo-4-methoxypyridine-1-oxide is unique due to the presence of both bromine atoms and the oxide group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
437710-07-1 |
|---|---|
Molekularformel |
C6H5Br2NO2 |
Molekulargewicht |
282.92 g/mol |
IUPAC-Name |
2,6-dibromo-4-methoxy-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Br2NO2/c1-11-4-2-5(7)9(10)6(8)3-4/h2-3H,1H3 |
InChI-Schlüssel |
LWBAMDVGNSEKCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=[N+](C(=C1)Br)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)
![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)











![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)
